2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride
Overview
Description
“2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O3S and a molecular weight of 258.76 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H19ClN2O3S . This indicates that the molecule is composed of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
- The compound has been utilized in the synthesis of α-chloro-enamines, showcasing its role in the addition reactions with ynamines to yield compounds with significant stability and potential applications in chemical synthesis R. Buyle & H. G. Viehe, 1968.
- It also plays a crucial role in the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating its efficacy in nucleophilic addition reactions and the development of heterocyclic compounds I. Rozentsveig et al., 2013.
Materials Science and Corrosion Inhibition
- Research on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) highlights their potential as inhibitors for mild steel corrosion in acidic environments, indicating the compound's significance in materials science and industrial applications Hari Kumar Sappani & S. Karthikeyan, 2014.
Pharmacology and Drug Design
- Sulfonopeptides, as sulfur analogues of natural peptides, have seen extensive use as enzyme inhibitors, with 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride playing a role in their synthesis. These compounds are particularly valued for their ability to mimic the transition-state analogues of hydrolysis, offering insights into potential therapeutic applications Jiaxi Xu, 2021.
Properties
IUPAC Name |
2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S.ClH/c9-4-6-14(11,12)10-7-8-3-1-2-5-13-8;/h8,10H,1-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWSHAJCIBYKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CNS(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-19-2 | |
Record name | Ethanesulfonamide, 2-amino-N-[(tetrahydro-2H-pyran-2-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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